molecular formula C21H24FN3O B11405916 N-{3-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]propyl}-2-methylpropanamide

N-{3-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]propyl}-2-methylpropanamide

Cat. No.: B11405916
M. Wt: 353.4 g/mol
InChI Key: HIVLTTIFLZFSBK-UHFFFAOYSA-N
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Description

N-(3-{1-[(4-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)-2-METHYLPROPANAMIDE is a complex organic compound that features a benzodiazole core, a fluorophenyl group, and a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{1-[(4-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)-2-METHYLPROPANAMIDE typically involves multiple steps, including the formation of the benzodiazole core and the subsequent attachment of the fluorophenyl and propyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(3-{1-[(4-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)-2-METHYLPROPANAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(3-{1-[(4-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)-2-METHYLPROPANAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-{1-[(4-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)-2-METHYLPROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and benzodiazole core play crucial roles in binding to these targets, leading to modulation of their activity. This can result in various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-{1-[(4-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)-2-METHYLPROPANAMIDE is unique due to its combination of a benzodiazole core and a fluorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C21H24FN3O

Molecular Weight

353.4 g/mol

IUPAC Name

N-[3-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]propyl]-2-methylpropanamide

InChI

InChI=1S/C21H24FN3O/c1-15(2)21(26)23-13-5-8-20-24-18-6-3-4-7-19(18)25(20)14-16-9-11-17(22)12-10-16/h3-4,6-7,9-12,15H,5,8,13-14H2,1-2H3,(H,23,26)

InChI Key

HIVLTTIFLZFSBK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NCCCC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)F

Origin of Product

United States

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